molecular formula C10H22Cl2N2S B1408381 1-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane dihydrochloride CAS No. 2098093-19-5

1-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane dihydrochloride

Cat. No.: B1408381
CAS No.: 2098093-19-5
M. Wt: 273.3 g/mol
InChI Key: JNHDKITXGIXLJT-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane dihydrochloride is a chemical compound that features a diazepane ring substituted with a tetrahydrothiopyran group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane dihydrochloride typically involves the reaction of tetrahydro-2H-thiopyran with 1,4-diazepane under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The dihydrochloride salt is then obtained by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the diazepane ring.

    Substitution: The hydrogen atoms on the diazepane ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the diazepane ring.

Scientific Research Applications

1-(Tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride
  • 1-(Tetrahydro-2H-thiopyran-4-yl)hydrazine dihydrochloride

Uniqueness

1-(Tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity or binding affinity, making it valuable for specific applications.

Properties

IUPAC Name

1-(thian-4-yl)-1,4-diazepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2S.2ClH/c1-4-11-5-7-12(6-1)10-2-8-13-9-3-10;;/h10-11H,1-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHDKITXGIXLJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2CCSCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane dihydrochloride
Reactant of Route 2
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1-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane dihydrochloride
Reactant of Route 3
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1-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane dihydrochloride
Reactant of Route 4
1-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane dihydrochloride
Reactant of Route 5
1-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane dihydrochloride
Reactant of Route 6
1-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane dihydrochloride

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